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molecular formula C9H18O4 B8439894 Ethyl 4,4-dimethoxy-2-methylbutanoate

Ethyl 4,4-dimethoxy-2-methylbutanoate

Cat. No. B8439894
M. Wt: 190.24 g/mol
InChI Key: VWGYXQOIYRKIJV-UHFFFAOYSA-N
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Patent
US08653112B2

Procedure details

To a stirred solution of (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate (1.32 g, 7.01 mmol) in EtOAc (30 mL) was added PtO2 (51 mg, 0.22 mmol). The slurry was hydrogenated over night. Filtration trough celite, concentration and purification using silica gel (CH2Cl2-Et2O 1:0 to 0:1) afforded ethyl 4,4-dimethoxy-2-methylbutanoate (0.88 g, 66%).
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:12][CH3:13])/[CH:4]=[C:5](\[CH3:11])/[C:6]([O:8][CH2:9][CH3:10])=[O:7]>CCOC(C)=O.O=[Pt]=O>[CH3:1][O:2][CH:3]([O:12][CH3:13])[CH2:4][CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
COC(/C=C(/C(=O)OCC)\C)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
51 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The slurry was hydrogenated over night
FILTRATION
Type
FILTRATION
Details
Filtration trough celite, concentration and purification

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C(=O)OCC)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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